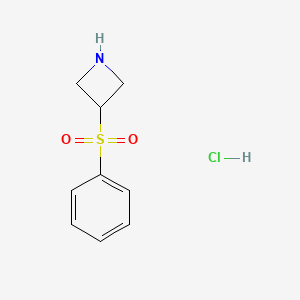

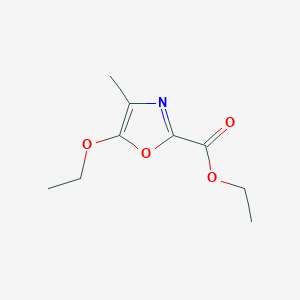

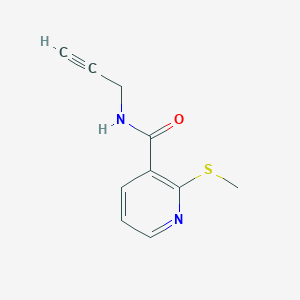

ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate is a chemical compound that belongs to the family of quinolines. It is a sulfonamide derivative and has been extensively studied for its biological and pharmacological properties. This compound is synthesized through a multistep process and has been used in various scientific research applications.

科学研究应用

Synthesis and Chemical Properties : Ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with p-toluene-sulfonylhydrazide, yielding a product that, upon alkylation with ethyl iodide, produces a 1N-substituted derivative (Ukrainets, Tkach, Kravtsova, & Turov, 2009). This indicates potential for creating a range of derivatives for further research applications.

Tosylation and Structural Analysis : The tosylation of position 4 of the quinolone with p-toluene-sulfonylhydrazide in anhydrous solvents is another area of interest, revealing insights into the steric structure of the tosyl-substituted compound (Ukrainets, Tkach, Kravtsova, & Shishkina, 2008).

Antibacterial Properties : Ethyl 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound related to ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate, has been found to have broad antibacterial activity, suggesting potential antibacterial applications for related compounds (Goueffon, Montay, Roquet, & Pesson, 1981).

Crystal Structure Analysis : The crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a closely related compound, have been conducted, offering insights into the molecular interactions and stability of such compounds (Filali Baba et al., 2019).

Zinc(II)-Specific Fluorescing Agents : Ethyl [2-methyl-8-(p-tolylsulfonylamino)-6-quinolyloxy]acetate, a related compound, has been synthesized as a zinc(II)-specific fluorophore, suggesting potential applications in studying biological zinc(II) (Mahadevan et al., 1996).

Cancer Treatment Potential : A study on the preparation of ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a similar compound, showed potent cytotoxic activity against human cancer cell lines, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Blood Coagulation System Effect : The study on (4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl)acetanilides showed their hemostatic activity in vitro, indicating potential applications in influencing the blood coagulation system (Zubkov, Tsapko, Gritsenko, & Maloshtan, 2010).

Antimicrobial Agents : New derivatives of quinazoline, similar in structure to the compound , have been synthesized and shown to have potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Diuretic Effects : Novel N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides, closely related to the compound , have been synthesized and studied for their diuretic effect on rats (Zubkov et al., 2012).

Biologically Active Substance Development : Research on 6-allylsulfonyl-4-methyl-1,2-dihydroquinoline-2-one, a related compound, highlighted its potential as an intermediate in developing new biologically active substances (Tsapko, 2014).

Spectroscopic and Molecular Docking Study : A spectroscopic analysis and molecular docking study of a similar compound, ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate, provides insights into its molecular structure and potential inhibitory activity against specific targets (El-Azab et al., 2016).

属性

IUPAC Name |

ethyl 2-[4-methyl-N-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonyl]anilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-4-28-21(25)13-23(16-7-5-14(2)6-8-16)29(26,27)17-9-10-19-18(12-17)15(3)11-20(24)22-19/h5-12H,4,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGAKDHTCMQEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-methyl-2-oxo-N-(p-tolyl)-1,2-dihydroquinoline-6-sulfonamido)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795621.png)

![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2795633.png)

![2-mercapto-3-(2-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2795638.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2795639.png)